2-Nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamide
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Overview
Description
2-Nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamide is a synthetic organic compound that belongs to the class of nitrobenzamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of nitro and trichloro groups in the molecule suggests potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamide typically involves the following steps:
Amidation: The formation of the amide bond can be carried out by reacting the nitrobenzoyl chloride with 2,2,2-trichloro-1-m-tolylamine in the presence of a base such as triethylamine.
Purification: The crude product can be purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could play a role in redox reactions, while the trichloro group might influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzamide: Lacks the trichloro and aminoethyl groups.
N-(2,2,2-Trichloro-1-m-tolylamino-ethyl)-benzamide: Lacks the nitro group.
Uniqueness
2-Nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamide is unique due to the combination of nitro, trichloro, and aminoethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14Cl3N3O3 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O3/c1-10-5-4-6-11(9-10)20-15(16(17,18)19)21-14(23)12-7-2-3-8-13(12)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChI Key |
MCBINBGRNISDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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